Cas no 16530-58-8 (4-1-(4-Methoxyphenyl)-1-methylethylphenol)

4-1-(4-Methoxyphenyl)-1-methylethylphenol structure
16530-58-8 structure
商品名:4-1-(4-Methoxyphenyl)-1-methylethylphenol
CAS番号:16530-58-8
MF:C16H18O2
メガワット:242.31292
MDL:MFCD02018974
CID:1349352
PubChem ID:614942

4-1-(4-Methoxyphenyl)-1-methylethylphenol 化学的及び物理的性質

名前と識別子

    • Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]-
    • 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
    • 4-[2-(4-methoxyphenyl)propan-2-yl]phenol
    • CHEBI:131346
    • CS-0161013
    • Oprea1_458326
    • 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol #
    • 16530-58-8
    • monomethyl BPA
    • 4-(2-(4-Methoxyphenyl)propan-2-yl)phenol
    • Cambridge id 6959119
    • AKOS003273710
    • Bisphenol A impurity 11
    • bisphenol-a-monomethylether
    • D83339
    • WPVCFEULGFXPJD-UHFFFAOYSA-N
    • DTXSID30346786
    • SCHEMBL822911
    • MFCD02018974
    • 2-(4'-Hydroxyphenyl)-2-(4'-methoxyphenyl)propane
    • BS-15999
    • ALBB-026022
    • bisphenol A monomethyl ether
    • Q27225107
    • 4-1-(4-Methoxyphenyl)-1-methylethylphenol
    • MDL: MFCD02018974
    • インチ: InChI=1S/C16H18O2/c1-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18-3)11-7-13/h4-11,17H,1-3H3
    • InChIKey: WPVCFEULGFXPJD-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC

計算された属性

  • せいみつぶんしりょう: 242.13074
  • どういたいしつりょう: 242.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.46

4-1-(4-Methoxyphenyl)-1-methylethylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB415687-25g
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol; .
16530-58-8
25g
€1077.00 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20595-100mg
4-(2-(4-Methoxyphenyl)propan-2-yl)phenol
16530-58-8 95%
100mg
¥198.0 2024-07-18
eNovation Chemicals LLC
Y1106997-100g
4-(2-(4-methoxyphenyl)propan-2-yl)phenol
16530-58-8 95%
100g
$5800 2024-07-23
abcr
AB415687-1 g
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
16530-58-8
1g
€172.20 2023-04-24
Chemenu
CM343002-5g
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
16530-58-8 95%+
5g
$486 2022-06-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231653-250mg
4-(2-(4-Methoxyphenyl)propan-2-yl)phenol
16530-58-8 95%
250mg
¥447 2023-04-15
abcr
AB415687-500 mg
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
16530-58-8
500MG
€151.00 2022-08-31
abcr
AB415687-10 g
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
16530-58-8
10g
€539.60 2023-04-24
abcr
AB415687-25 g
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
16530-58-8
25g
€1115.80 2023-04-24
abcr
AB415687-5g
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol; .
16530-58-8
5g
€381.00 2025-03-19

4-1-(4-Methoxyphenyl)-1-methylethylphenol 関連文献

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4-1-(4-Methoxyphenyl)-1-methylethylphenolに関する追加情報

Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- (CAS No. 16530-58-8): A Comprehensive Overview

Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]-, identified by its Chemical Abstracts Service (CAS) number CAS No. 16530-58-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its complex aromatic structure, has garnered attention due to its potential applications in various chemical synthesis processes and its relevance in the development of novel pharmaceutical agents.

The molecular structure of Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- consists of a phenolic ring substituted with a tertiary butyl group at the para position relative to a methoxy group. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-donating (methoxy) and electron-withdrawing (tertiary butyl) groups on the aromatic ring enhances its reactivity, making it a versatile building block for more complex molecules.

In recent years, the compound has been explored for its utility in the synthesis of biologically active molecules. The combination of a phenolic moiety and an aromatic ring system with substituents provides multiple sites for functionalization, enabling the creation of derivatives with tailored pharmacological properties. This flexibility has made it a subject of interest in medicinal chemistry, particularly in the design of compounds targeting neurological and inflammatory disorders.

One of the most compelling aspects of Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to create molecules that exhibit inhibitory activity against various enzymes and receptors. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the management of pain and inflammation.

The methoxy group in the structure not only influences electronic properties but also contributes to metabolic stability, a crucial factor in drug design. Additionally, the tertiary butyl group provides steric hindrance, which can be exploited to optimize binding affinity and selectivity in drug candidates. These features have made Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- a valuable scaffold for medicinal chemists seeking to develop next-generation pharmaceuticals.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that modifications to its structure can lead to enhanced binding interactions with biological targets. These insights have guided synthetic efforts toward creating more potent and selective drug candidates. The integration of experimental data with computational predictions has accelerated the discovery process, making compounds like Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- more accessible for drug development.

The synthesis of Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps typically include Friedel-Crafts alkylation followed by methylation and functional group transformations. These synthetic pathways highlight the compound's utility as a versatile intermediate and underscore its importance in industrial-scale chemical manufacturing.

In addition to its pharmaceutical applications, Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for polymer additives and specialty chemicals. The compound's ability to enhance material properties such as thermal stability and flame retardancy has been explored in various industrial applications.

The safety profile of Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- is another critical consideration in its application across different fields. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Its stability under various conditions makes it a reliable choice for both research and industrial use.

The future prospects for Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]- are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial development.

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Amadis Chemical Company Limited
(CAS:16530-58-8)4-1-(4-Methoxyphenyl)-1-methylethylphenol
A1140868
清らかである:99%
はかる:5g
価格 ($):328.0